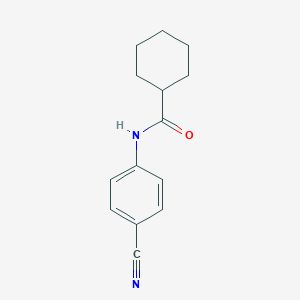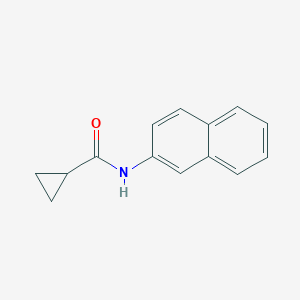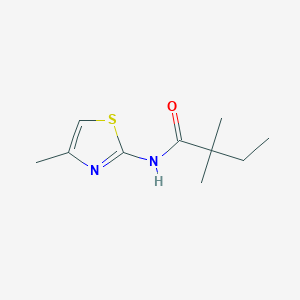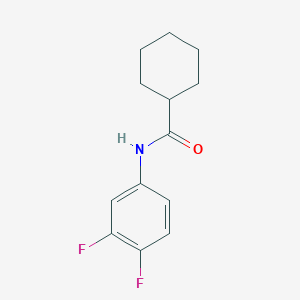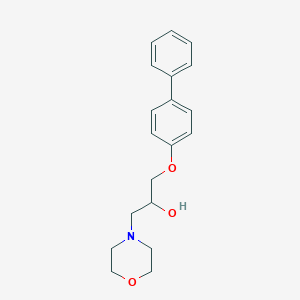
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol, also known as MPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic agonists and has been shown to have a variety of biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol involves the reaction of 4-phenylphenol with epichlorohydrin to yield 3-(4-phenylphenoxy)propan-1-ol, which is then reacted with morpholine to produce 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol.
Starting Materials
4-phenylphenol, epichlorohydrin, morpholine
Reaction
Step 1: Reaction of 4-phenylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to yield 3-(4-phenylphenoxy)propan-1-ol, Step 2: Reaction of 3-(4-phenylphenoxy)propan-1-ol with morpholine in the presence of a catalyst such as p-toluenesulfonic acid to produce 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol.
Mecanismo De Acción
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol acts as a beta-adrenergic agonist, which means it activates beta-adrenergic receptors in the body. This leads to the activation of various signaling pathways that result in the relaxation of smooth muscle cells in the airways and blood vessels. This results in increased airflow in the lungs and decreased blood pressure.
Efectos Bioquímicos Y Fisiológicos
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in cells, which leads to the activation of various signaling pathways. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been shown to increase the expression of beta-adrenergic receptors in cells, which can enhance the effects of other beta-adrenergic agonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying beta-adrenergic signaling pathways. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments. Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been shown to have variable effects in different cell types, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific beta-adrenergic receptors. Additionally, there is potential for the use of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol in the treatment of other diseases, such as diabetes and obesity. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have bronchodilator properties, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has been studied for its potential use in the treatment of heart failure and hypertension.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-18(14-20-10-12-22-13-11-20)15-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,18,21H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKHYRYUFMOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

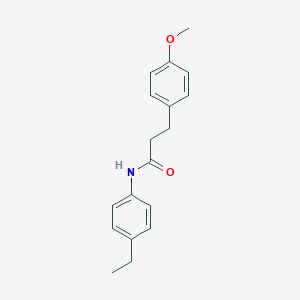
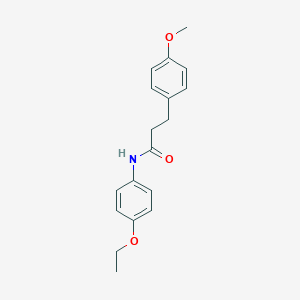
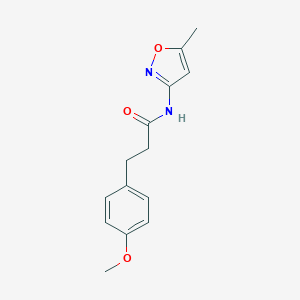
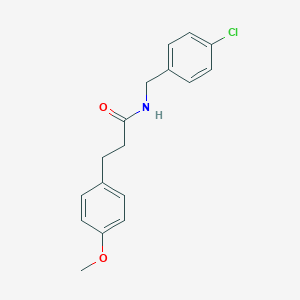
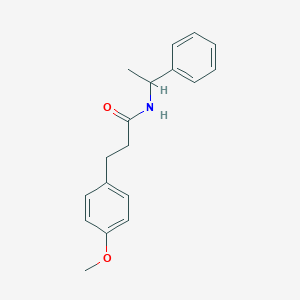
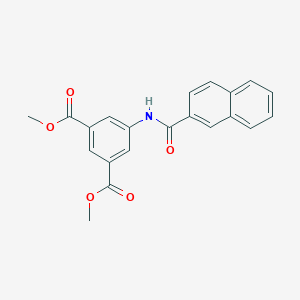
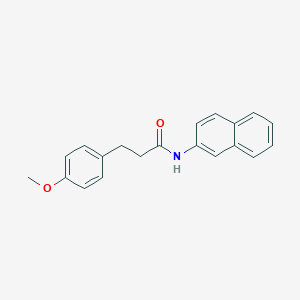
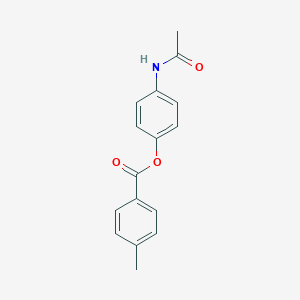
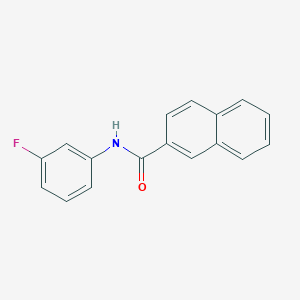
![N-(4-methyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B502958.png)
